molecular formula C5H12O<br>CH3CH2CHOHCH2CH3<br>C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B3026449 2-Pentanol CAS No. 6032-29-7

2-Pentanol

Cat. No. B3026449
CAS RN: 6032-29-7
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-UHFFFAOYSA-N
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Description

2-Pentanol, also known as sec-amyl alcohol or isopentyl alcohol, is a five-carbon alcohol with the molecular formula C5H12O. It is a colorless liquid with a strong, pungent odor and is soluble in water. This compound is used in the manufacture of perfumes, cosmetics, and flavorings, and is also a common intermediate in the synthesis of pharmaceuticals. In addition, it has a variety of scientific applications and can be used as a solvent or a fuel.

Mechanism of Action

Target of Action

2-Pentanol, also known as sec-amyl alcohol, is an organic chemical compound . It is primarily used as a solvent and an intermediate in the manufacturing of other chemicals

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, in the hydration of pentene, this compound acts as a product . In another example, the oxidation of this compound starts with a proton transfer to the HOCl oxidant, generating an ROCl intermediate, which then undergoes an E2-like reaction to form the ketone .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a solvent and intermediate in chemical reactions. It’s worth noting that this compound has been detected in fresh bananas by gas chromatography–mass spectrometry .

Pharmacokinetics

Its physical and chemical properties such as its boiling point (1193 °C), solubility in water (45 g/L), and molecular weight (88148 g/mol) suggest that it could be absorbed and distributed in the body following exposure .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. For instance, in the oxidation reaction, this compound is transformed into a ketone . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The locations of the hydroxyl group are significant in controlling product ratios in a wide temperature scope .

Safety and Hazards

2-Pentanol is a flammable liquid and vapor. It may be harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C5H12O, Array
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID3052721
Record name Pentan-2-ol
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Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour
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Boiling Point

234 °F at 760 mmHg (NIOSH, 2023), 119 °C
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Flash Point

95 °F (NIOSH, 2023), 33 °C
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Solubility

44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether
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Density

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55
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CAS RN

584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3
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Melting Point

-73 °C, -50 °C
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Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentanol
Reactant of Route 2
Reactant of Route 2
2-Pentanol
Reactant of Route 3
Reactant of Route 3
2-Pentanol
Reactant of Route 4
Reactant of Route 4
2-Pentanol
Reactant of Route 5
2-Pentanol
Reactant of Route 6
Reactant of Route 6
2-Pentanol

Q & A

Q1: What is the molecular formula and weight of 2-pentanol?

A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, gas chromatography coupled with mass spectrometry (GC-MS) has been used to identify and quantify this compound in different matrices, such as alcoholic beverages. [, , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of this compound. []

Q3: How does the structure of this compound affect its physical properties compared to other pentanol isomers?

A3: The position of the hydroxyl group in this compound influences its physical properties, such as boiling point and viscosity, compared to other isomers like 1-pentanol and 3-pentanol. These differences arise from the varying strengths of intermolecular forces, mainly hydrogen bonding, due to the molecular structure. [, ]

Q4: Can this compound be used as a reactant in catalytic reactions?

A4: Yes, this compound can act as a reactant in various catalytic reactions. For example, it can undergo dehydration in the presence of catalysts like titanium dioxide (TiO2) and hafnium oxide (HfO2) to produce pentene isomers. Interestingly, the selectivity towards specific pentene isomers can be influenced by the type of catalyst used and the reaction conditions. [, ]

Q5: What is the role of this compound in the kinetic resolution of racemic mixtures?

A5: this compound, especially the (R)-enantiomer, serves as a key substrate in kinetic resolution reactions catalyzed by enzymes like lipases. These reactions selectively transform one enantiomer of a racemic mixture, enabling the separation and purification of enantiomerically pure compounds. [, , ]

Q6: How is this compound used in biocatalytic reactive distillation?

A6: this compound has been investigated as a model substrate in biocatalytic reactive distillation for the kinetic resolution of racemic mixtures. This integrated approach combines enzymatic catalysis with distillation, enabling the continuous separation of products and unreacted enantiomers, leading to higher yields and purities. [, ]

Q7: Can this compound be used as a solvent in chemical reactions?

A7: Yes, this compound can function as a solvent in chemical reactions, particularly in organic synthesis. Its ability to dissolve a variety of organic compounds makes it suitable for reactions involving both polar and non-polar substrates. [, ]

Q8: How is this compound typically quantified in different matrices?

A8: Gas chromatography (GC) coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is commonly employed for the analysis of this compound. Headspace GC-MS is a particularly useful technique for analyzing volatile compounds like this compound in complex matrices like cheese. []

Q9: Is there any information available on the environmental impact and degradation of this compound?

A9: While detailed information on the environmental fate and effects of this compound is limited, its use as a potential biofuel suggests a need to investigate its biodegradability and potential ecotoxicological impacts. [] Studies on related compounds and the increasing interest in bio-based chemicals highlight the importance of assessing the environmental implications of this compound. [, ]

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